molecular formula C15H32 B166386 Pentadecane CAS No. 629-62-9

Pentadecane

Cat. No.: B166386
CAS No.: 629-62-9
M. Wt: 212.41 g/mol
InChI Key: YCOZIPAWZNQLMR-UHFFFAOYSA-N
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Description

Pentadecane is an alkane hydrocarbon with the chemical formula C15H32 . It is a straight-chain alkane consisting of fifteen carbon atoms and thirty-two hydrogen atoms. This compound is a colorless liquid at room temperature and is known for its relatively high boiling point of approximately 270°C . It is commonly found in various natural sources, including plant oils and petroleum.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecane can be synthesized through various methods, including:

Industrial Production Methods: this compound is primarily produced through the fractional distillation of crude oil. The process involves separating the different components of crude oil based on their boiling points. This compound is isolated from the kerosene and gas oil fractions of crude oil .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids.

    Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

    Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups. For instance, halogenation can occur in the presence of halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

    Catalysts: Catalysts such as palladium, platinum, and iron are used in hydrogenation and Fischer-Tropsch synthesis.

    Halogens: Chlorine and bromine are used in halogenation reactions.

Major Products:

    Alcohols: 1-pentadecanol from oxidation.

    Carbon Dioxide and Water: From combustion.

    Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Thermal Energy Storage

Nanocomposite Development
Recent research has focused on the development of pentadecane-based nanocomposites for thermal energy storage. Studies have demonstrated that this compound can be combined with materials like diatomite and sepiolite to enhance thermal conductivity and stability. These composites are utilized as phase change materials (PCMs) that can store and release thermal energy efficiently. For instance, a study indicated that this compound/diatomite composites showed improved thermal performance compared to traditional materials, making them suitable for applications in renewable energy systems .

Composite Type Thermal Conductivity (W/m·K) Storage Capacity (kJ/kg)
This compound/Diatomite0.15200
This compound/Sepiolite0.12180

Pharmaceutical Applications

Antimicrobial Activity
this compound has been investigated for its potential antimicrobial properties, particularly against Leishmania infantum, the causative agent of leishmaniasis. In vitro studies revealed that this compound significantly reduced the viability of both promastigotes and amastigotes in a dose-dependent manner. The IC₅₀ values were determined to be approximately 60.5 μM for amastigotes and 65.3 μM for promastigotes, indicating its efficacy as a therapeutic agent .

Concentration (μM) Promastigote Viability (%) Amastigote Viability (%)
506364
1003330
1502018
2001816
2501714
3001313

Chemical Synthesis

Specialty Chemicals
this compound serves as a key intermediate in the synthesis of various specialty chemicals. Its unique properties make it valuable in industries such as cosmetics, fragrances, and detergents. It is often employed as a solvent or a raw material in the production of surfactants and emulsifiers due to its hydrophobic characteristics .

Industrial Applications

Aroma and Fragrance Industry
In the aroma and fragrance industry, this compound is used to impart a creamy, waxy character to products. Its stability and low volatility make it suitable for long-lasting fragrances in perfumes and personal care products .

Mechanism of Action

Pentadecane is similar to other alkanes with different chain lengths, such as tetradecane (C14H30) and hexadecane (C16H34). its unique properties, such as its specific boiling point and phase change characteristics, make it distinct. Compared to shorter alkanes, this compound has a higher boiling point and greater hydrophobicity, making it more suitable for certain applications, such as phase change materials and solvents .

Comparison with Similar Compounds

  • Tetradecane (C14H30)
  • Hexadecane (C16H34)
  • Heptadecane (C17H36)

Pentadecane’s unique combination of properties, including its boiling point, chemical stability, and hydrophobicity, make it a valuable compound in various scientific and industrial applications.

Biological Activity

Pentadecane, a linear alkane with the chemical formula C15H32C_{15}H_{32}, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound, supported by case studies and research findings.

This compound is a saturated hydrocarbon that occurs naturally in various plants and essential oils. It is often found in floral volatiles, contributing to the aroma of certain flowers. Its structural simplicity allows it to interact with biological systems effectively.

Antimicrobial Activity

Recent studies highlight this compound's significant antimicrobial effects, particularly against the protozoan parasite Leishmania infantum, which causes leishmaniasis.

Case Study: In Vitro Evaluation Against Leishmania infantum

A study conducted by El-Baroty et al. (2015) demonstrated that this compound exhibits potent leishmanicidal activity, with an inhibition rate of 86% on promastigotes and 77% on amastigotes at a concentration of 300 μM. The half-maximal inhibitory concentration (IC50) was determined to be 65.3 μM for promastigotes and 60.5 μM for amastigotes. The study utilized flow cytometry to analyze cell cycle arrest in treated parasites, indicating that this compound causes significant cellular disruption without substantial cytotoxicity to mammalian cells, as shown in immortalized cell lines (DH82 and U937) .

Cell Type IC50 (μM) Growth Inhibition (%)
L. infantum Promastigotes65.386
L. infantum Amastigotes60.577
DH82 (Immortalized Cells)>300Negligible
U937 (Immortalized Cells)>300Negligible

Anti-Inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory properties. A research article published in the Asian Journal of Pharmaceutical and Clinical Research highlighted the compound's ability to reduce inflammation and pain in animal models.

Case Study: Anti-Inflammatory Effects

In a controlled study, this compound demonstrated significant anti-inflammatory effects comparable to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). The compound exhibited dose-dependent inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in rats:

  • Acetic Acid-Induced Writhing : this compound reduced writhing response significantly at doses of 1000 mg/kg.
  • Carrageenan-Induced Paw Edema : The compound inhibited paw swelling effectively, suggesting its potential as an analgesic agent.

The study concluded that this compound could modulate inflammatory mediators such as prostaglandins (PG), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-8), contributing to its therapeutic effects .

Cytotoxicity Assessment

While this compound shows promising antimicrobial and anti-inflammatory properties, its cytotoxicity profile is crucial for evaluating its safety for therapeutic use.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound has a low toxicity profile in mammalian cells. The MTT assay indicated negligible cytotoxic effects on primary epithelial cells even at high concentrations (up to 300 μM). This suggests that this compound may be a viable candidate for further pharmacological development without significant adverse effects on human cells .

Q & A

Basic Research Questions

Q. What is the molecular structure of pentadecane, and why is it significant in organic chemistry?

this compound (C₁₅H₃₂) is a straight-chain alkane with 15 carbon atoms. Its nonpolar nature and hydrophobic properties make it a model compound for studying hydrocarbon behavior in lipid membranes, solvent interactions, and phase separation phenomena. Experimental applications include its use as a reference standard in gas chromatography (GC) due to its well-defined retention indices and stability under high temperatures .

Q. How is this compound detected and quantified in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound in environmental matrices. For oceanic studies, seawater samples are collected under strict contamination controls (e.g., avoiding onboard cooking/smoking) to prevent exogenous hydrocarbon interference. Biological origins are confirmed via GC retention time matching and correlation with cyanobacterial cell counts (e.g., Prochlorococcus and Synechococcus) .

Q. What key physical properties of this compound are critical for experimental design?

Key properties include:

  • Density : 0.769 g/mL at 25°C .
  • Boiling point : 270°C, requiring high-temperature-resistant equipment for vapor-phase studies.
  • Solubility : Insoluble in water, necessitating emulsifiers for aqueous-phase experiments . These properties inform solvent selection, reactor design, and safety protocols (e.g., ventilation for vapor handling).

Advanced Research Questions

Q. How do computational models predict this compound’s interfacial tension (IFT) with water, and what discrepancies exist?

Molecular dynamics (MD) simulations using force fields like GAFF and GAFF-LIPID predict IFT values for water-pentadecane interfaces. For example, GAFF-LIPID yields 55.05 mN/m, closely matching experimental values (54.9 mN/m), while GAFF overestimates IFT (71.07 mN/m). Discrepancies arise from differences in chain flexibility and surfactant adsorption modeling .

Q. What methodological challenges arise in studying this compound’s role in microbial hydrocarbon cycling?

Challenges include:

  • Rapid turnover : Oceanic this compound cycles every ~2 days, requiring high-resolution sampling to capture transient dynamics .
  • Biological vs. abiotic sources : Distinguishing cyanobacterial production (via GC-MS and cell abundance correlations) from anthropogenic contamination .
  • Quantification limits : Low concentrations (<1 µg/L) demand sensitive detection methods like purge-and-trap GC .

Q. How do experimental parameters affect this compound transport in building materials?

In mold-related VOC studies, this compound transport through construction materials (e.g., insulation, vapor barriers) is analyzed using regression models of cavity-to-chamber concentration gradients. Notably, construction factors (e.g., air path design) show no significant impact on transport, unlike other VOCs like cyclohexanone, suggesting unique diffusion pathways or adsorption mechanisms .

Q. What are the cytotoxic mechanisms of this compound against Leishmania infantum?

In vitro assays using promastigotes and amastigotes reveal dose-dependent cytotoxicity. This compound disrupts mitochondrial function, inhibiting oxidative phosphorylation. Comparative studies with derivatives (e.g., pentadecanol) suggest terminal oxidation pathways influence efficacy .

Q. How does this compound solubility vary under high-pressure CO₂ conditions?

Solubility studies using high-pressure reactors show this compound’s solubility in CO₂ increases with temperature and pressure. Experimental data are modeled using Peng-Robinson equations of state, with deviations <5% at 30–60°C and 10–20 MPa. These findings inform applications in supercritical fluid extraction .

Q. What ecological roles does this compound play in plant-microbe interactions?

In Maxillariinae orchids, this compound emissions (24–53% of total VOCs) correlate with pollinator attraction and microbial symbiosis. Field studies combine headspace sampling with GC-MS to link emission patterns to specific pollinators (e.g., bees), though mechanistic pathways remain under investigation .

Q. Methodological Considerations and Data Contradictions

  • Contradiction in VOC Transport : Unlike other mold-related VOCs, this compound transport in building materials is unaffected by vapor barriers or insulation, suggesting unique physicochemical interactions (e.g., hydrophobic partitioning) .
  • Computational vs. Experimental IFT : MD simulations using GAFF-LIPID align with experimental IFT values, while GAFF overestimates due to rigid chain assumptions .

Properties

IUPAC Name

pentadecane
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InChI

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3
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InChI Key

YCOZIPAWZNQLMR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC
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Molecular Formula

C15H32
Record name N-PENTADECANE
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DSSTOX Substance ID

DTXSID6027268
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Molecular Weight

212.41 g/mol
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Physical Description

N-pentadecane is a colorless liquid. (NTP, 1992), Liquid; Water or Solvent Wet Solid, Colorless liquid; [CAMEO]
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Boiling Point

519.13 °F at 760 mmHg (NTP, 1992), 270.6 °C
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Solubility

In water, 4.0X10-5 mg/L at 25 °C, Very soluble in ethyl ether, ethanol
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Density

0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7685 g/cu cm at 20 °C
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Vapor Pressure

0.00343 [mmHg], 4.92X10-3 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

629-62-9
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Melting Point

50 °F (NTP, 1992), 9.95 °C
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Synthesis routes and methods

Procedure details

1000 g of 1-hexadecanol (Lorol C 16 from Cognis) were initially charged in a stirrable pressure vessel with 10 g of a nickel catalyst (Ni-5249 P from Engelhard; Ni content=63% by weight) and heated to 240° C. Subsequently, over a period of 12 h, hydrogen was added through a sparging tube at a pressure of 20 bar and the reaction gases were simultaneously discharged through a valve in the reactor lid. Thereafter, the product was cooled, discharged and filtered. This reaction product was fractionated in a distillation to give pure pentadecane and then deodorized with nitrogen. This gives a colorless, liquid and low-odor product.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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